1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene
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Overview
Description
1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene: is an organic compound characterized by the presence of fluorine and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of specific reagents and catalysts to achieve the desired substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in substitution reactions where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene is used as a building block in organic synthesis. Its unique functional groups make it valuable for creating more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. The presence of fluorine and trifluoromethylthio groups can enhance the compound’s metabolic stability and bioavailability.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethylthio groups can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
1,5-Dimethyl-2-fluorobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1,5-Dimethyl-4-(trifluoromethylthio)benzene: Lacks the fluorine atom, which can affect its chemical behavior and applications.
2-Fluoro-4-(trifluoromethylthio)benzene: Lacks the dimethyl groups, leading to variations in its physical and chemical properties.
Uniqueness: 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the combination of fluorine and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H8F4S |
---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
1-fluoro-2,4-dimethyl-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4S/c1-5-3-6(2)8(4-7(5)10)14-9(11,12)13/h3-4H,1-2H3 |
InChI Key |
BZQCFCGJWQDFAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)SC(F)(F)F)C |
Origin of Product |
United States |
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